2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid
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Overview
Description
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the protected amino acid with the desired peptide sequence using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under mild basic conditions (e.g., piperidine in DMF) to expose the free amino group for further reactions. This protection-deprotection strategy allows for the sequential addition of amino acids to form the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}pentanoic acid
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}hexanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides optimal stability and reactivity for peptide synthesis. The presence of the fluorenylmethoxycarbonyl group ensures that the amino group is protected during the synthesis process, allowing for the efficient formation of peptide bonds .
Properties
Molecular Formula |
C28H28N2O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoyl]-methylamino]butanoic acid |
InChI |
InChI=1S/C28H28N2O5/c1-4-25(27(32)33)30(3)26(31)18-13-14-24(17(2)15-18)29-28(34)35-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-15,23,25H,4,16H2,1-3H3,(H,29,34)(H,32,33) |
InChI Key |
DOZPPMNCRNAOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
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